CHROMIC SULFATE

Description

Contemporary Significance of Chromic Sulfate (B86663) in Inorganic and Applied Chemistry

In contemporary chemistry, chromic sulfate is a compound of considerable importance, primarily due to its widespread use in several industrial processes. cognitivemarketresearch.com Its utility stems from the chemical properties of the chromium(III) ion, which readily forms stable complexes. buali-chem.com

The most significant application of this compound is in the leather tanning industry. solarchemferts.com It is estimated that over 80-90% of all leather produced globally is tanned using chromium-based compounds, with basic chromium sulfate being the most common. solarchemferts.comicdacr.com In this process, the chromium(III) ions cross-link with the collagen fibers in animal hides, stabilizing the protein structure. icdacr.comatamankimya.com This imparts durability, flexibility, and resistance to heat and microbial degradation to the leather. buali-chem.comatamankimya.com The resulting "chrome-tanned" leather is known for its softness, vibrant color potential, and longevity, making it suitable for high-quality goods such as footwear, upholstery, and apparel. chemger.comchemiis.com

In the textile industry, this compound serves as a mordant, a substance that helps to fix dyes to fabric fibers. nbinno.comceramic-glazes.com It enhances the bond between the dye and materials like wool and silk, which improves color fastness and resistance to fading from washing and light exposure. chemiis.comnbinno.com This application is crucial for achieving deep and lasting colors in high-quality textiles. chemiis.com

Furthermore, this compound is utilized in the production of pigments, particularly green pigments for paints, inks, and ceramics. nih.govceramic-glazes.com Its role extends to metal finishing and chrome plating, where it is used in the formulation of baths for depositing protective and decorative chromium layers on other metals. chemiis.comguidechem.com In the realm of catalysis, chromium-based compounds, including this compound, are investigated for their ability to facilitate various organic reactions, such as the reduction of alkynes to alkenes. araschem.comrsc.orgmcgean.com

| Industry | Application | Function |

|---|---|---|

| Leather | Tanning Agent | Stabilizes collagen fibers, enhancing durability and flexibility. atamankimya.comchemiis.com |

| Textile | Mordant in Dyeing | Improves dye fixation to fibers, increasing color fastness. nbinno.comceramic-glazes.com |

| Pigments & Coatings | Pigment Production | Used to create green pigments for paints, inks, and varnishes. ceramic-glazes.comguidechem.com |

| Metal Finishing | Chrome Plating | Component of electroplating baths for protective coatings. chemiis.comguidechem.com |

| Chemical Synthesis | Catalyst | Facilitates certain organic chemical reactions. araschem.comrsc.org |

Historical Trajectories and Key Academic Milestones in this compound Studies

The use of chromium compounds in industrial processes has a history spanning well over a century. icdacr.com The development and widespread adoption of chrome tanning in the late 19th and early 20th centuries marked a significant milestone, revolutionizing the leather industry by providing a much faster and more effective method than traditional vegetable tanning.

Early academic and industrial research focused on the synthesis and production of this compound. A common method developed involves the reduction of hexavalent chromium compounds, such as sodium dichromate, in the presence of sulfuric acid. wikipedia.orgnih.gov Various reducing agents can be used in this process, including sulfur dioxide or organic substances like molasses. nih.govresearchgate.net This reduction of Cr(VI) to the more stable and less toxic trivalent state, Cr(III), was a crucial step for its industrial application. icdacr.comatamankimya.com

Subsequent research has delved into the chemistry of the tanning process itself, exploring the coordination chemistry of chromium(III) with the carboxyl groups of collagen. atamankimya.com Studies have investigated the structure of the resulting complexes and the factors influencing the efficiency of the tanning process, such as pH, temperature, and the "basicity" of the chromium sulfate solution. mcgean.comresearchgate.net The concept of basicity, which refers to the degree of substitution of sulfate ions with hydroxyl groups, became a key area of study as it significantly impacts the reactivity of the chromium complex with the hide. mcgean.com

Scholarly Objectives and Research Directions for this compound Investigation

Modern research on this compound is largely driven by the need for more sustainable and environmentally responsible industrial practices. researchgate.netresearchgate.net While chrome tanning is highly effective, it generates wastewater containing chromium, which must be carefully managed to prevent environmental contamination. researchgate.net

A primary objective of current research is the development of cleaner production processes for basic chromium sulfate that minimize waste and energy consumption. researchgate.net This includes exploring alternative leaching processes for chromite ore and improving the efficiency of the reduction of hexavalent chromium. researchgate.netresearchgate.net Researchers are also focused on high-efficiency tanning systems that maximize the uptake of chromium by the leather, thereby reducing the amount of chromium in the effluent. icdacr.com

Another significant research direction is the recycling and reuse of chromium from tannery wastewater. researchgate.net Various methods, including precipitation and ion exchange, are being investigated to recover chromium from waste streams, which can then be reused in the tanning process. researchgate.net This not only mitigates environmental impact but also improves the economic viability of the process by conserving a valuable resource. researchgate.net

Furthermore, there is ongoing research into the development of alternative, chrome-free tanning agents. researchgate.net However, due to the exceptional properties imparted by chromium, finding a substitute that matches its performance and cost-effectiveness remains a significant challenge for chemical researchers. icdacr.com The long-term stability and performance of chrome-tanned leather continue to make this compound a benchmark compound in the field. icdacr.com

Properties

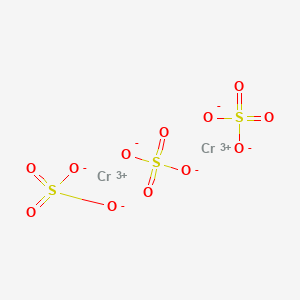

IUPAC Name |

chromium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVQDDAKZFPFI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2(SO4)3, Cr2O12S3 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | chromium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890642 | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic sulfate is a dark green to violet crystalline material. Used in paints and inks, ceramics, and in textile dyeing. It is noncombustible. The primary hazard of this material is the potential for environmental damage if released. Immediate steps should be taken to limit its spread to the environment., Dark-green to violet crystals; [CAMEO] Violet, red, peach solid; Insoluble in water; [ACGIH] | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Loses water of hydration at 212.0 °F; Cr2(SO4)3 x 18 H2O loses 12 H2O; Cr2(SO4)3 x 15 H2O loses 10 H2O (USCG, 1999) | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Practically insoluble in water, Insoluble in water but dissolves to form complexes when reducing agents are added., Practically insoluble in acids, Soluble in alcohol | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.012 at 68 °F for anhydrous salt; Hydrated: 1.867 at 17 °C for salt with 15 H2O; 1.7 at 22 °C for salt with 18 H2O (USCG, 1999), 3.012 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Peach-colored solid, Red powder, Violet or red powder | |

CAS No. |

10101-53-8, 14489-25-9 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0C99N5TMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 °F (USCG, 1999), Decomposes >700 °C | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Industrial Production Methodologies of Chromic Sulfate

Industrial Process Engineering and Optimization in Chromic Sulfate (B86663) Manufacturing

Reactor Design and Process Control for Large-Scale Synthesis

Effective reactor design and precise process control are paramount for the efficient and safe large-scale synthesis of chromic sulfate, particularly given the need to manage the highly toxic Cr(VI) precursors.

Reactor Design: Industrial synthesis commonly employs specific reactor types tailored to the reduction process. For the sulfur dioxide reduction method, packed towers are frequently utilized. These towers facilitate the absorption of sulfur dioxide gas and its subsequent reaction with the chromium(VI) solution. atamankimya.comresearchgate.net The design of packed towers often incorporates random packing to create a complex countercurrent flow path, which enhances gas entrainment and absorption efficiency. atamankimya.comresearchgate.net For organic reduction methods, stirred reactors , typically lead-lined or glass-lined to resist corrosion from acidic conditions, are employed to ensure thorough mixing of reactants. atamankimya.comatamanchemicals.com In some mass production processes, Continuous Stirred-Tank Reactors (CSTRs) and subsequent drying equipment are integral to the production line. atamankimya.comatamanchemicals.com

Process Control: Controlling key parameters is critical for optimizing reaction efficiency and product quality.

pH Control: The pH of the reaction mixture is a crucial factor. For the sulfur dioxide reduction of Cr(VI), the reaction is favored at a pH of approximately 4. atamankimya.comresearchgate.net However, for the general reduction of hexavalent chromium in wastewater, a pH range of 2-3 is often targeted to ensure a sufficiently fast reaction rate, with a pH of 2 leading to almost instantaneous conversion. saltcreektech.com

Temperature Regulation: Temperature significantly influences reaction kinetics and absorption efficiency. For sulfur dioxide reduction, an optimal temperature range of 60-80°C is preferred. Temperatures that are too low slow down the reaction, while excessively high temperatures can reduce the absorption efficiency of sulfur dioxide. google.com

Monitoring and Optimization: The progress of the reduction reaction can be monitored using an Oxidation-Reduction Potential (ORP) meter. An ORP reading typically between 250 mV and 350 mV can indicate near-complete conversion of hexavalent chromium. saltcreektech.com Mathematical models are also employed to predict and optimize the profiles of basic chromium sulfate along the height of packed towers, aiding in process understanding and control. atamankimya.comresearchgate.net Advanced control strategies, such as closed-loop control schemes based on nonlinear controllers, are being explored to regulate the dynamic behavior of reactors, ensuring efficient biosulfide production and Cr(VI) reduction. taylorfrancis.com

Sustainable and Cleaner Production Paradigms in Chromium Salt Industries

The chromium salt industry, particularly in the production of this compound, is increasingly focusing on sustainable and cleaner production methodologies due to the environmental and health concerns associated with chromium, especially its hexavalent form. researchgate.netscientific.netfuturemarketinsights.commarketresearchfuture.com

A core principle of cleaner production is the elimination or reduction of hexavalent chromium (Cr(VI)) throughout the manufacturing process. atamankimya.comatamanchemicals.comwikipedia.orgresearchgate.netresearchgate.netscientific.netscribd.commdpi.com Cr(VI) is highly toxic, and its presence in effluents or products is a significant environmental problem. atamankimya.comresearchgate.netresearchgate.netscientific.netscribd.com Sustainable approaches aim to ensure that Cr(VI) is reduced to the less toxic trivalent chromium (Cr(III)) state as completely as possible. atamankimya.comresearchgate.netresearchgate.net

Key strategies and advancements in cleaner production include:

Efficient Cr(VI) Reduction: Optimizing the reduction processes, such as the sulfur dioxide method, to achieve high conversion rates of Cr(VI) to Cr(III) (e.g., 99% reduction in the product). atamankimya.comresearchgate.netresearchgate.netscribd.com This involves precise control of pH, temperature, and reductant concentration. atamankimya.comresearchgate.net

Waste Treatment and Recovery: Leached residues and liquid wastes, particularly those potentially containing residual Cr(VI), are treated with reducing agents like ferrous sulfate or sodium sulfide (B99878) to convert any remaining Cr(VI) to Cr(III). atamankimya.comresearchgate.netresearchgate.netscribd.com This step is crucial before safe disposal of solid waste in hazardous landfill facilities. atamankimya.comresearchgate.netresearchgate.net

Novel Process Development: New clean production processes are being developed with the goal of achieving high chromium recovery rates and minimizing pollution. These processes often result in less slag discharge and lower energy consumption compared to conventional methods. researchgate.netscientific.net For instance, clean hydrometallurgical processes that avoid Cr(VI) generation from the outset, such as sulfuric acid treatment of chromite, are being explored. mdpi.commdpi.com This method allows for better control over Cr(III) oxidation to Cr(VI). mdpi.com

Resource Efficiency and Circular Economy: There is a growing emphasis on minimizing material consumption and maximizing resource utilization. This includes the development of technologies for chromium recovery and recycling from industrial waste streams, particularly in industries like leather tanning. futuremarketinsights.commarketresearchfuture.commedcraveonline.com Segregation of spent chrome streams and separate treatment for the recovery of chromium, quality salt (e.g., sodium chloride), and water for reuse are innovative approaches being implemented in common effluent treatment plants (CETPs). medcraveonline.com

Development of Safer Alternatives: Research and development efforts are directed towards creating low-toxicity chromium salts and nano-engineered chromium compounds that offer enhanced performance with reduced environmental risks. futuremarketinsights.com

Regulatory Compliance: Stricter global regulatory environments are driving manufacturers to adopt greener technologies and improve waste management and recycling practices, promoting the use of trivalent chromium salts as safer alternatives. futuremarketinsights.com Companies are also expanding production capacities while focusing on sustainable methods, indicating a shift towards more eco-friendly solutions in the industry. marketresearchfuture.com

Sulfate-Hydroxyl Ligand Exchange Dynamics at Solid-Liquid Interfaces

The interaction between this compound and solid-liquid interfaces involves complex ligand exchange dynamics, particularly concerning sulfate and hydroxyl ions. Monodispersed chromium(III) hydroxide (B78521) particles, often formed from the forced hydrolysis of diluted chrome alum solutions, incorporate sulfate ions into their bulk. srce.hr These sulfate ions play a critical role in the particle formation process; for instance, particles cannot be produced by hydrolysis of simple Cr(III) salt solutions like perchlorates or nitrates without sulfate. srce.hr

Research indicates that the kinetics of ligand exchange between sulfate ions, present within the core of chromium basic sulfate particles, and hydroxyl ions is relatively high. srce.hr This rate significantly exceeds that of water exchange observed for soluble hexaaquachromium(III) species, [Cr(H₂O)₆]³⁺. srce.hr This observation contradicts earlier suggestions that sulfate/hydroxyl ligand exchange at the solid/liquid interface is very slow. srce.hrsrce.hr

The extent of sulfate ion release (exchange for OH⁻) from these particles increases with increasing sodium hydroxide concentration, which corresponds to an increase in pH. srce.hr At higher NaOH concentrations, sulfate ions can be almost completely removed from the solid particles, approaching theoretical maximum concentrations. srce.hr This process, while diffusion-controlled, is notably faster than water exchange in [Cr(H₂O)₆]³⁺ species in aqueous solutions. srce.hr

Solution Chemistry and Speciation Dynamics of Chromic Sulfate

Ligand Exchange Kinetics and Reaction Mechanisms in Chromic Sulfate (B86663) Systems

Influence of Organic Ligands on Chromium(III) Complex Reactivity

Organic ligands significantly influence the speciation and reactivity of chromium(III) complexes in solution. In natural environments, organic acids such as oxalic, citric, and malic acids, possessing active functional groups like carboxyl and phenolic hydroxyl groups, can coordinate with Cr(III) to form stable compounds. researchgate.net These Cr(III)-organic complexes exhibit enhanced solubility and stability in water-soil environments compared to inorganic Cr(III), thereby influencing the forms, migration, and transformation of Cr(III) in soils. researchgate.net

The effect of pH is crucial in the polymerization of Cr(III) complexes with organic ligands. For instance, monomeric Cr(III)-organic matter (OM) complexes tend to dominate at pH values below 5, while dimeric Cr(III)-OM complexes become predominant at higher pH values. researchgate.netacs.org At pH values greater than 5, organic ligands can support the formation of polynuclear complexes, which are often less soluble. researchgate.net The specific species of complexes and organic ligands are also critical for the formation of colloids. Studies have shown a higher proportion of Cr(III)-OM colloids at neutral pH, potentially due to the prevalence of polynuclear Cr(III)-OM complexes. researchgate.net

The presence of organic ligands can also impact the separation of chromium species by adsorption methods. For example, ethylenediaminetetraacetate (B1237979) (EDTA), oxalate (B1200264), citrate, glycine, alanine (B10760859), and 8-hydroxyquinoline (B1678124) have been studied as ligands for Cr(III) complexation. tandfonline.com The presence of surfactants can enhance the adsorption of certain Cr(III)-organic complexes (e.g., citrate, oxalate, glycine, and 8-hydroxyquinoline complexes) onto adsorbents like pumice, while decreasing the adsorption of others (e.g., EDTA and alanine complexes). tandfonline.com This highlights that chromium speciation methods relying on adsorption may yield erroneous results if the influence of organic complexes is not considered. tandfonline.com

Spectroscopic and Chromatographic Approaches to Chromium(III) Speciation

Accurate determination of chromium(III) speciation is vital due to its distinct chemical properties and environmental behavior compared to other chromium oxidation states. Spectroscopic and chromatographic techniques are indispensable tools for characterizing Cr(III) species, identifying complex formation, and separating various oligomers.

UV-Vis Spectrophotometry for Complex Formation and Intermediate Identification

UV-Vis spectrophotometry is a widely used technique for studying chromium(III) complex formation and identifying intermediates. This method relies on the principle that transition metal complexes absorb light in the UV-Vis region due to d-d electronic transitions. libretexts.org The absorption spectrum of Cr(III) ions is ligand-dependent, meaning changes in ligands or complex formation can be observed through shifts in absorbance peaks. semanticscholar.org

For example, in the reaction between Cr(III) ions and EDTA, UV-Vis absorption spectra can monitor the formation of the coordinative compound [Cr(EDTA)]⁻. semanticscholar.org While the formation of outer-sphere complexes may not significantly alter the absorption spectrum, inner-sphere complexes often show distinct changes. semanticscholar.org Studies have shown that during the reaction between aqueous Cr(NO₃)₃ and EDTA, the spectra of the reaction mixture can be described as a linear combination of the initial and final spectra, suggesting that only a very small fraction of intermediates are present at any given time. semanticscholar.org

UV-Vis spectrophotometry is also employed for the simultaneous determination of Cr(III) and Cr(VI) by complexing Cr(III) with agents like EDTA and reacting Cr(VI) with diphenylcarbazide (DPC), followed by multicomponent analysis. tandfonline.com This technique allows for the identification of chromium complexes through their characteristic d-d electronic transitions. researchgate.net

Ion-Exchange Chromatography for the Separation and Characterization of Chromium(III) Oligomers

Ion-exchange chromatography is a powerful macroscale method for separating and characterizing hydrolyzed chromium(III) species, including monomeric, dimeric, trimeric, tetrameric, and higher-order Cr(III) oligomers from acidic to near-neutral pH solutions. nih.govacs.orgacs.org This technique utilizes a gradient elution with increasing cationic charge to achieve complete resolution and recovery of Cr(III) from the column. nih.govacs.org

The development of specific approaches to isolate individual Cr(III) oligomer fractions has been necessary due to the reactivity between Cr(III) and ion-exchange resins and changes in Cr(III) oligomer speciation over time. acs.org Each separation is optimized to maximize the concentration of the target oligomer for subsequent characterization. acs.org

For example, ion-exchange chromatography has been successfully used to separate various Cr(III) oligomers. The separated species can then be characterized by other methods, including UV-Vis spectroscopy and X-ray absorption spectroscopy (EXAFS). osti.gov EXAFS results have confirmed the dimeric nature of separated Cr(III) species, showing a Cr-Cr distance of approximately 2.97 Å. osti.gov The oligomerization of Cr(III) is facilitated by higher alkalinity, which has significant implications for the solubility of Cr(III) in alkaline solutions. osti.gov

Capillary electrophoresis (CE) can complement macroscale ion-exchange methods, providing a microscale approach to isolate and identify smaller oligomers and fractions of larger Cr(III) species. nih.govacs.orgacs.org CE can also offer indirect structural information, such as suggesting a triangular configuration for the Cr(III) trimer rather than a linear one. nih.govacs.org

Table 1: Separation of Hydrolyzed Cr(III) Species by Ion-Exchange Chromatography

| Species | Method of Separation | Key Characteristic | Reference |

| Monomeric | Ion Exchange | Gradient elution | nih.govacs.orgacs.org |

| Dimeric | Ion Exchange | Gradient elution | nih.govacs.orgacs.org |

| Trimeric | Ion Exchange | Gradient elution | nih.govacs.orgacs.org |

| Tetrameric | Ion Exchange | Gradient elution | nih.govacs.orgacs.org |

| Higher Order | Ion Exchange | Gradient elution | nih.govacs.orgacs.org |

Table 2: Influence of Organic Ligands on Cr(III) Complex Speciation (pH-Dependent)

| Ligand Type | pH Range | Dominant Cr(III) Complex Type | Reference |

| Natural Organic Matter | < 5 | Monomeric complexes | researchgate.netacs.org |

| Natural Organic Matter | > 5 | Dimeric/Polynuclear complexes | researchgate.netacs.org |

| Organic Acids | > 5 | Polynuclear complexes | researchgate.net |

Coordination Chemistry and Structural Elucidation of Chromic Sulfate Complexes

Formation and Stability of Homo- and Heteropolynuclear Chromic Sulfate (B86663) Coordination Compounds

Chromium(III) sulfate readily forms polynuclear species, especially in concentrated solutions or upon partial neutralization. wikipedia.orgmekongchem.comfishersci.be Basic chromium sulfate, often formulated as [Cr₂(H₂O)₆(OH)₄]SO₄, is a significant commercial example, arising from the partial neutralization of hexahydrates. wikipedia.orgmekongchem.com The formation of these polynuclear complexes is influenced by pH and concentration. In diluted solutions (c < 0.1 mol/L), predominant polynuclear chromium hydroxo complexes are observed, while in more concentrated solutions (c > 0.1 mol/L), chromium sulfate complexes prevail. fishersci.be

Sulfate ions play a critical role as bridging ligands in the formation of these polynuclear structures. They can act as bridged bidentate ligands, facilitating the coordination of multiple metal ions and leading to the formation of stable octahedral structures. wikipedia.orgias.ac.in This self-polymerization, particularly through the formation of -Cr-O-Cr- hydroxyl bridges upon deprotonation, results in highly stable cross-links, such as those observed in chromium-collagen interactions in leather tanning, which exhibit hydrothermal stability above 100°C. researchgate.net

Investigations of Mixed-Ligand Chromium(III) Sulfate Complexes (e.g., with Acetate (B1210297), Hydroxy, Oxalate)

Chromium(III) sulfate forms various mixed-ligand complexes with common anionic ligands, influencing their properties and reactivity.

Acetate: Chromium(III)-acetate complexes are known for their stability. indiamart.com For instance, basic chromium acetate, represented by the cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, features a distinctive structure with octahedral Cr(III) centers, a triply bridging oxo ligand, and six acetate ligands. wikiwand.comwikipedia.org Acetate groups coordinate as bidentate ligands, and their presence can significantly affect spectrophotometric measurements of chromium(III) solutions. indiamart.comnih.gov

Hydroxy: Hydroxide (B78521) ligands are crucial in the formation of basic chromium(III) species. Hydroxide ions can deprotonate water ligands coordinated to the chromium(III) ion, leading to the formation of neutral complexes that precipitate. In excess hydroxide, hexahydroxochromate(III) ions, [Cr(OH)₆]³⁻, can form. scirp.org These hydroxo-bridged species are fundamental to the polynuclear structures observed in chromic sulfate solutions. fishersci.be

Oxalate (B1200264): Oxalate, a dicarboxylate, functions as a bidentate ligand, coordinating to chromium(III) through its oxygen atoms. ias.ac.inlibretexts.org Complexes such as [Cr(C₂O₄)₂(H₂O)₂]⁻ exhibit a slightly distorted octahedral environment around the Cr³⁺ ion, with two water molecules and two chelating oxalate ligands. ias.ac.in Oxalate complexes of Cr(III) are generally highly stable, with the stability order typically observed as Cr(III) oxalate > Cr(III) lactate (B86563) > Cr(III) biphthalate > Cr(III) L-tartrate > Cr(III) acetate. acs.org The [Cr(C₂O₄)₃]³⁻ unit can further participate in extended coordination polymers by connecting to other metal cations (e.g., Ba²⁺ and Ag⁺) through the oxygen atoms of the oxalate ligands, forming intricate three-dimensional networks with nanochannels. scirp.org

Table 1: Relative Stability of Chromium(III) Complexes with Various Ligands

| Ligand | Relative Stability (Masking Power Order) acs.org |

| Oxalate | Highest |

| Phthalate (B1215562) | High |

| Formate (B1220265) | Moderate |

| Acetate | Moderate (increases with basicity) |

| Sulfate | Lowest |

Complex Formation in Multi-Metallic Systems Involving Chromium(III) Sulfate (e.g., Aluminum, Titanyl)

While direct evidence of chromium(III) sulfate forming specific mixed-metal complexes with aluminum or titanyl as primary bridging components is not extensively detailed in the provided search results, chromium(III) itself is known to participate in multi-metallic systems. For instance, studies on ternary metal complexes have shown that the sulfate moiety can act as a bridged bidentate ligand, facilitating the oligomerization of various metal ions, including chromium(III), leading to octahedral structures. wikipedia.orgias.ac.in

In the broader context of multi-metallic coordination, chromium(III) can form heterobimetallic polymeric compounds with other metals like calcium when oxalate ligands are involved, where the [Cr(bpy)(C₂O₄)₂]⁻ unit acts as a chelating ligand towards Ca²⁺ cations. researchgate.netnih.gov Although aluminum sulfate and titanyl sulfate are distinct compounds, the principles of polynuclear complex formation and bridging ligands suggest potential for such interactions in specific conditions, especially where sulfate could bridge different metal centers.

Computational Chemistry and Theoretical Modeling of this compound Complex Structures

Computational chemistry plays a vital role in elucidating the intricate structures and reaction mechanisms of this compound complexes, particularly those relevant to industrial applications like leather tanning.

Molecular Modeling of Chromium(III) Complexes Relevant to Cross-Linking Processes

Molecular modeling techniques are employed to understand the interactions between chromium(III) complexes and biological substrates such as collagen. In leather tanning, chromium(III) complexes cross-link collagen fibers, enhancing the leather's thermal stability. researchgate.netacs.org The self-polymerization of chromium nuclei through hydroxyl bridges, forming stable -Cr-O-Cr- linkages, is a key aspect of this cross-linking. researchgate.net

Computational studies, utilizing methods like ZINDO/1, have modeled the competitive reactions of various ligands (sulfate, acetate, formate, phthalate, and oxalate) with the hydrated hexaqua chromium(III) ion, [Cr(H₂O)₆]³⁺, and its mixed-ligand complexes. acs.org These models help predict the masking power of different ligands, which is crucial for controlling the tanning process. For instance, the increasing masking power order of ligands in a 33% basic chrome tanning solution is sulfate < acetate < formate < phthalate < oxalate. acs.org Molecular modeling, combined with experimental data, can derive three-dimensional protein structures and map protein interfaces by imposing distance constraints. acs.org

Advanced Spectroscopic Characterization for Structural Information

Various advanced spectroscopic techniques are employed to obtain detailed structural information about this compound complexes in solution and solid states.

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used for the structural elucidation and quantitative analysis of chromium(III) complexes. rdd.edu.iqdigimat.in The characteristic absorption bands in the UV-Vis spectra provide insights into the coordination environment and electronic transitions of the chromium(III) ion, which typically exhibits an octahedral geometry. ontosight.aiias.ac.inlibretexts.org For example, dimeric chromium(III) hydroxo species, [Cr₂(OH)₂]²⁺, show characteristic bands at 422.4 nm and 582.9 nm. jmcs.org.mx Other chromium(III) complexes can show bands around 24,691 cm⁻¹ and 17,857 cm⁻¹. ias.ac.in Changes in these spectra, such as shifts in wavelength or intensity, indicate complex formation and changes in coordination. rdd.edu.iq

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES): XAS, including XANES, is a powerful tool for probing the local coordination environment of chromium atoms. Specifically, Chromium K-edge XANES spectra can provide information on Cr–O and Cr–S coordination geometries, distinguishing between different oxidation states and coordination spheres. researchgate.net This technique is crucial for understanding the speciation of chromium in complex systems.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups involved in complex formation and their bonding modes. For instance, the appearance and shifts of asymmetric (υₐₛ) and symmetric (υₛ) stretching bands of acetate groups can indicate their coordination to chromium(III) and their bidentate nature. nih.gov Similarly, IR can confirm the presence and coordination of other ligands like oxalate and water molecules. ias.ac.in

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic species like chromium(III), which has a d³ electronic configuration. It provides information on the electronic structure, spin state, and local symmetry around the chromium ion, as well as magnetic interactions in polynuclear complexes. researchgate.net

Table 2: Spectroscopic Techniques for Structural Elucidation of this compound Complexes

| Technique | Information Provided |

| UV-Vis | Electronic transitions, coordination environment, presence of chromophores, concentration determination. jmcs.org.mxias.ac.inrdd.edu.iqdigimat.in |

| XAS/XANES | Local coordination geometry (Cr–O, Cr–S), oxidation state, speciation. researchgate.net |

| IR Spectroscopy | Identification of functional groups, bonding modes of ligands (e.g., bidentate acetate). ias.ac.innih.gov |

| EPR Spectroscopy | Electronic structure, spin state, local symmetry, magnetic interactions. researchgate.net |

| X-ray Diffraction | Crystal structure, bond lengths, bond angles, overall molecular geometry. ias.ac.inresearchgate.netscirp.orgresearchgate.net |

Catalytic and Materials Science Applications of Chromic Sulfate

Catalytic Functions of Chromic Sulfate (B86663) and Its Derivatives in Chemical Transformations

Chromium, due to its ability to exist in multiple oxidation states (from -4 to +6, with +2 and +3 being the most stable), plays a significant role in various chemical transformations as a catalyst. rsc.org

Application in Petrochemical Cracking and Automotive Catalysis

Chromic sulfate and its solutions are recognized for their utility in petrochemical cracking and automotive catalysis. americanelements.com In petrochemical cracking, these compounds contribute to processes that break down larger hydrocarbon molecules into smaller, more valuable ones. In automotive catalysis, chromium compounds can be found in catalytic converters, aiding in the reduction of harmful emissions. americanelements.com

Role in Polymerization Reactions and Material Synthesis

Chromium-based catalysts, including those derived from this compound, have been extensively studied for their role in polymerization reactions. Since the 1950s, chromium-based catalysts like Ziegler-Natta and Phillips catalysts have been instrumental in the industrial production of polyethylene. rsc.org These catalysts exhibit excellent selectivity towards desired products and are often recyclable. rsc.org Beyond traditional polymerization, chromium catalysts are also explored in copolymerization reactions, such as the insertion of carbon dioxide into epoxides to synthesize polycarbonates. For instance, asymmetric bifunctional Cr(salen) catalysts have shown high polymer selectivity (over 94%) even at elevated temperatures (e.g., 100 °C), with conversions reaching up to 99% over extended reaction times. rsc.org

Development and Evaluation of this compound-Derived Catalysts (e.g., for CO2 Hydrogenation)

The development of catalysts derived from this compound is an active area of research, particularly for sustainable chemical processes like CO2 hydrogenation. For example, FeCrO3/Fe2O3 catalysts have been successfully prepared using chromium-containing sulfate waste as a chromium source via a hydrothermal method. This approach not only facilitates efficient CO2 hydrogenation but also aids in pollution mitigation by upcycling waste. mdpi.com

Another notable development involves chromium-impregnated sulfated silica (B1680970) (Cr/SO4-SiO2) as a mesoporous catalyst for the hydrocracking of used cooking oil into biogasoline. researchgate.net Research indicates that optimizing parameters such as sulfuric acid concentration (e.g., 2 M) and calcination temperature (e.g., 600 °C) can yield catalysts with enhanced acidity. researchgate.netresearchgate.net A 1% chromium content in Cr/SO4-SiO2 catalysts has shown improved acidity (8.57 mmol g-1), leading to higher liquid product yields (37.14%) and gasoline fraction selectivity (29.38%) in hydrocracking processes at 450 °C. researchgate.netresearchgate.net

Table 1: Performance of Cr/SO4-SiO2 Catalyst in Biogasoline Production via Hydrocracking researchgate.netresearchgate.net

| Catalyst Type | Acidity (mmol g⁻¹) | Liquid Product Yield (%) | Gasoline Fraction Selectivity (%) |

| SO4-SiO2 (2 M H2SO4, 600 °C) | 8.46 | - | - |

| Cr/SO4-SiO2 (1% Cr) | 8.57 | 37.14 | 29.38 |

Chromium-impregnated catalysts, such as Cr/C and Cr2O3/Zeolite, have also been investigated for upgrading bio-oil through hydrocracking. Cr2O3/Zeolite catalysts exhibited higher acidity and crystallinity compared to pristine zeolite, with optimal hydrocracking conditions achieved at 500 °C. researchgate.net Similarly, catalytic cracking of crude palm oil (CPO) using Cr/SiO2 catalysts derived from palm waste ash and charcoal has shown promising results, yielding more gasoline compared to thermal cracking. unja.ac.id

This compound in the Development and Processing of Advanced Materials

This compound is a versatile compound utilized in the synthesis and processing of various advanced materials, particularly due to the properties of trivalent chromium.

Precursor Utilization in the Synthesis of Chromium-Containing Functional Materials

This compound serves as a significant precursor in the synthesis of diverse chromium-containing functional materials. For instance, chromium(III) oxide (Cr2O3) nanoparticles, which are widely used as catalysts, wear-resistant materials, and advanced colorants, can be synthesized using this compound as a starting material. researchgate.net Methods such as aqueous precipitation, often employing ammonia (B1221849) as a precipitating agent, have been used to produce Cr2O3 nanoparticles from this compound. pisrt.org Green synthesis methods also utilize this compound as a precursor, for example, with plant extracts like Nigella sativa seed extract, to produce Cr2O3 nanoparticles. sciensage.info

The synthesis of chromium(III) oxide sulfate has also been reported, involving the precipitation of a mixture of chromium hydroxide (B78521) and chromium sulfate from a this compound solution, followed by heating. prepchem.com This process can yield fine, acicular chromium oxide with specific magnetic properties, such as a coercivity of 255 Oersteds and a sigma of 73 emu/gm at room temperature, and a Curie temperature of 76 °C, which is lower than chromium oxide prepared without sulfate ion addition. prepchem.com

Table 2: Synthesis of Chromium Oxide from this compound prepchem.com

| Precursor | Precipitation Agent | Heating Temperature | Product Characteristics |

| This compound | Ammonium Hydroxide | ~500 °C | Chromium(III) oxide-sulfate mixture |

| Chromium(III) oxide-sulfate starting mixture | - | 350 °C (in bomb with O2) | Fine, acicular chromium oxide (tetragonal), Coercivity: 255 Oe, Sigma: 73 emu/gm, Curie Temp: 76 °C |

Application in Metal Surface Treatment and Electroplating Processes

This compound plays a crucial role in metal surface treatment and electroplating, particularly in trivalent chromium plating, which is considered an environmentally friendly alternative to hexavalent chromium plating. wikipedia.orgecfinc.comatamankimya.com Trivalent chromium plating baths commonly use chromium sulfate or chromium chloride as the primary ingredient. wikipedia.orgecfinc.com This process provides corrosion and wear resistance, as well as aesthetic appeal, similar to hexavalent chromium finishes, but with significantly lower toxicity. ecfinc.com

In trivalent chromium plating, this compound serves as the source of chromium(III) ions. researchgate.net The process can achieve plating thicknesses ranging from 5 to 50 μin (0.13 to 1.27 μm). wikipedia.org While the process can be more challenging to control and the chemicals potentially more expensive than hexavalent chromium, its environmental advantages and lower energy requirements make it cost-competitive. ecfinc.com

Table 3: Comparison of Chromium Plating Bath Types wikipedia.orgecfinc.comsubstech.com

| Feature | Hexavalent Chromium Plating | Trivalent Chromium Plating (Sulfate-based) |

| Main Chromium Source | Chromium trioxide (CrO3) | Chromium sulfate or chromium chloride |

| Primary Catalyst | Sulfate ion (SO42-) | Chromium sulfate or chromium chloride |

| Toxicity | High (hazardous waste, carcinogen) | Lower (less strictly regulated) |

| Byproducts | Lead chromates, barium sulfate | Less hazardous waste |

| Cathode Efficiency | Low (around 20%) | Higher |

| Energy Requirement | Higher | Lower |

| Plating Thickness | - | 0.13 to 1.27 μm |

| Environmental Impact | Significant | Reduced |

This compound is also used in other metal finishing applications to improve corrosion resistance and enhance surface properties. atamankimya.comchemiis.comsisecam.com It acts as an electrolyte in chromium plating processes, creating durable coatings on metal surfaces. chemiis.com The coatings derived from this compound offer strong protection against rust, wear, and high-temperature environments, extending the lifespan of metal components in industries such as automotive, machinery, and decorative hardware. chemiis.com

Environmental Chemistry and Remediation Research of Chromic Sulfate

Speciation and Transformation Pathways of Chromium(III) Sulfate (B86663) in Environmental Media

The environmental fate of chromic sulfate is intrinsically linked to the speciation and transformation of chromium(III). These processes are governed by a complex interplay of environmental factors.

Influence of Environmental Physicochemical Factors (e.g., Redox Potential) on Chromium Speciation

The behavior of chromium(III) in aqueous environments is significantly influenced by physicochemical factors, most notably pH and redox potential. researchgate.net In acidic conditions, the high redox potential of the Cr(VI)/Cr(III) couple favors the stability of Cr(III). researchgate.net As the pH becomes more alkaline, the redox potential decreases, which thermodynamically favors the stability of the more toxic hexavalent chromium (Cr(VI)). researchgate.net Therefore, while this compound releases Cr(III), a shift towards oxidizing and alkaline conditions could potentially lead to the formation of Cr(VI).

In soil environments, trivalent chromium is generally less mobile as it tends to adsorb onto negatively charged soil particles, form complexes with organic matter, and precipitate as hydroxides like chromium hydroxide (B78521) (Cr(OH)₃) and mixed iron-chromium hydroxides ((Cr,Fe)(OH)₃). nih.govresearchgate.net The solubility of these hydroxides is low, which limits the concentration of dissolved Cr(III) in the environment. nih.gov However, the formation of soluble complexes with organic matter can increase the mobility of Cr(III) in soil, particularly at lower pH values. cdc.govsciopen.com A significant environmental concern is the potential for Cr(III) to oxidize to the more mobile and toxic Cr(VI), a process that can be facilitated by the presence of manganese oxides in the soil under fluctuating redox conditions. nih.govresearchgate.net

Stability and Decomposition Characteristics of this compound under Varied Atmospheric Conditions

Under recommended storage conditions in a cool, dry place, this compound is considered stable. nih.govnoaa.gov However, its stability is affected by temperature and the chemical composition of the surrounding atmosphere.

Research on the stability of solid this compound in atmospheres containing oxygen and sulfur has shown that it decomposes at elevated temperatures. core.ac.ukresearchgate.net A study employing dynamic gas-solid equilibration determined the stability of chromium(III) sulfate in the temperature range of 880 to 1040 Kelvin. core.ac.ukresearchgate.netscience.gov The decomposition product was identified as crystalline chromium oxide (Cr₂O₃), with negligible mutual solubility between the sulfate and the oxide. core.ac.ukresearchgate.netscience.gov The decomposition pressures were found to be significantly high within this temperature range, suggesting that this compound is not expected to form on commercial alloys containing chromium when exposed to high-temperature gaseous environments with oxygen and sulfur, such as those in coal gasification processes. core.ac.ukscience.govnasa.gov

In the presence of excess oxygen at high temperatures (e.g., 250-300 °C in hydrothermal experiments), aqueous chromium(III) sulfate can undergo some oxidation to form aqueous chromium(VI). cdnsciencepub.com The addition of sulfuric acid can suppress both precipitation and oxidation. cdnsciencepub.com When heated, this compound can decompose to chromic acid. noaa.gov

Advanced Methodologies for Chromium Removal and Resource Recovery from Industrial Streams

Various technologies have been developed to remove and recover chromium from industrial wastewater, addressing the environmental concerns associated with its discharge.

Chemical Precipitation Techniques for Chromium(III) Species

Chemical precipitation is a widely used and economical method for removing trivalent chromium from industrial effluents due to its operational simplicity. netsolwater.comnih.gov This process involves the addition of chemical precipitants to convert dissolved Cr(III) ions into insoluble precipitates that can be physically separated from the liquid stream. netsolwater.com

Commonly used precipitating agents include calcium hydroxide, sodium hydroxide, and magnesium oxide. netsolwater.comsamcotech.com The mechanism relies on the formation of an insoluble metal precipitate, with coagulants and flocculants often used to increase the size of the precipitated particles for easier removal as sludge. nih.gov The effectiveness of precipitation is highly dependent on pH, with optimal removal of Cr(III) generally occurring at pH values above 7. nih.gov For instance, studies have shown that both sodium hydroxide and calcium hydroxide can achieve over 99% precipitation efficiency for Cr(III) at these higher pH levels. nih.gov

Table: Optimum pH for Cr(OH)₃ Precipitation with Various Precipitants nih.gov

| Precipitant | Optimum pH |

| NaOH | > 7 |

| Ca(OH)₂ | > 7 |

This table is based on research findings indicating high precipitation efficiency above pH 7 for the listed reagents.

Adsorption and Biosorption Mechanisms for Chromium Removal from Aqueous Solutions

Adsorption has emerged as a prominent technique for removing heavy metals like chromium(III) from wastewater, valued for its flexibility and effectiveness in reducing toxicity. nih.gov This process involves the binding of Cr(III) ions to the surface of an adsorbent material.

A wide array of materials have been investigated as adsorbents for Cr(III), including:

Low-cost materials: Vesicular basalt rock, groundnut husks, and leonardite have shown potential for Cr(III) removal. tandfonline.comupc.edutandfonline.com

Nanocomposites: Magnetic iron oxide/mesoporous silica (B1680970) nanocomposites have demonstrated high adsorption capacities for Cr(III). acs.org

Modified natural polymers: Polyacrylamide-grafted rubberwood fiber has been successfully used to remove Cr(III) from aqueous solutions. ncsu.edu

The efficiency of adsorption is influenced by factors such as pH, contact time, initial metal concentration, and the adsorbent's characteristics. upc.eduresearchgate.net For many adsorbents, the maximum adsorption capacity for Cr(III) is observed at a pH between 4 and 6. tandfonline.comupc.eduacs.orgncsu.edu At pH values higher than this range, Cr(III) tends to precipitate as insoluble chromium hydroxide. acs.org

Biosorption , a specific type of adsorption, utilizes biological materials to remove heavy metals. The mechanisms can include physical adsorption and ion exchange. tandfonline.compjoes.com For example, grass and wheat straw have been shown to biosorb Cr(III) ions, with the process being attributed to physical adsorption where the ions bind in a monolayer. tandfonline.com Other studies have identified ion exchange as a key mechanism in the biosorption of chromium(III) by materials like Spirulina, involving functional groups such as carboxyl, phosphate, and hydroxyl groups. tandfonline.com

Table: Adsorption Capacities of Various Adsorbents for Chromium(III)

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Vesicular Basalt Rock | 0.976 | 6 | tandfonline.com |

| Leonardite | 75.2 | 4-5 | upc.edu |

| Polyacrylamide-grafted rubberwood fibre | 18.24 | 5 | ncsu.edu |

| Iron oxide/mesoporous silica nanocomposite | 0.71 mmol/g | 5.4 | acs.org |

| Aminopropyl-functionalized iron oxide/mesoporous silica nanocomposite | 2.08 mmol/g | 5.4 | acs.org |

| Isomeric and tunnel-structural iron oxyhydroxides | 10.4 - 43.4 | ~3.7-4.1 | iwaponline.com |

This interactive table summarizes the adsorption performance of different materials under specific experimental conditions.

Electrochemical Methods for Chromium Recovery and Wastewater Treatment Applications

Electrochemical methods offer a promising avenue for both the removal and recovery of chromium from industrial wastewater. These techniques are often considered more environmentally friendly as they can minimize the use of chemicals. samcotech.commdpi.com

Key electrochemical methods include:

Electrochemical Reduction: This process uses an electrical current to reduce the more toxic Cr(VI) to the more easily precipitated Cr(III). samcotech.com This can be a standalone step or integrated with precipitation. samcotech.com

Electrocoagulation: This technique involves the in-situ generation of coagulants through the electrochemical dissolution of a sacrificial anode (often iron or aluminum). niscpr.res.in These coagulants then adsorb and enmesh chromium pollutants, facilitating their removal. niscpr.res.in

Electrodialysis and Electrochemical Ion Exchange (EIX): These methods use ion-exchange membranes and an electric field to separate and concentrate ions. acs.orgelectrochemsci.org EIX, which combines ion exchange and electrodialysis, has been shown to be effective in recovering chromium from rinsewater, allowing for the reuse of the treated water. acs.orge-ijep.co.in

Electrodeposition: This process involves the recovery of metallic chromium from solutions containing Cr(III) ions by depositing it onto a cathode. acs.org This method can yield high-purity metal, offering a direct resource recovery pathway. acs.org

The efficiency of these electrochemical processes is dependent on parameters such as current density, pH, reaction temperature, and the initial concentration of chromium. mdpi.comgnest.org

Upcycling of Chromium-Containing Industrial Waste into Valuable Products

The upcycling of industrial waste containing chromium presents a significant opportunity to mitigate environmental pollution while creating valuable materials. Research has demonstrated several promising pathways for transforming chromium-laden waste, such as that from the leather tanning and metallurgical industries, into commercially viable products.

In the context of the leather industry, which generates substantial amounts of chromium-containing solid waste, processes have been developed to recover both chromium and valuable protein products. researchgate.net One such method treats the waste with alkali and enzymes to separate a recyclable chromium cake from hydrolyzed and gelable proteins. researchgate.net The recovered chromium can be chemically treated and reused in the tanning process, while the protein fractions, which are nearly devoid of chromium, have potential applications in adhesives, cosmetics, films, animal feed, and fertilizers. researchgate.net Another technology for managing chromium tannery waste utilizes thermal pressure hydrolysis in an alkaline environment, followed by centrifugal force separation and ultrafiltration. mdpi.com This integrated system allows for the recovery of chromium compounds for reuse in tanning and the concentration of organic matter for energy production. mdpi.com

Direct recycling of spent chrome tanning liquor is another effective strategy. By carefully managing the process, it is possible to reuse the tanning bath, significantly reducing the discharge of chromium into wastewater. uminho.pt Research has shown that a closed-loop recycling system for chrome tanning wastewater can be successfully implemented, with the resulting leather quality being comparable to that produced by conventional methods. core.ac.uk Such systems not only reduce the environmental impact but also offer economic benefits through savings on water and tanning agents. core.ac.uk

Furthermore, chromium-containing metallurgical dust and slag from industries like stainless steel production can be upcycled. mdpi.com Carbothermal reduction processes can recover valuable metals such as iron, nickel, and chromium from these wastes. mdpi.com Another approach involves an alkaline pressured oxidation process to extract chromium from stainless steel slag, achieving a significant extraction rate. mdpi.com

Table 1: Examples of Upcycled Products from Chromium-Containing Waste

| Waste Source | Upcycling Process | Valuable Products | Reference |

|---|---|---|---|

| Chrome-containing slurry tailings | Heat treatment, sintering, and leaching | Chromium concentrate, Ammoshenite (fertilizer), Forsterite (refractory mineral) | mdpi.comresearchgate.net |

| Chrome-tanned leather shavings | Alkali and enzyme treatment | Recyclable chromium cake, Hydrolyzed and gelable proteins | researchgate.net |

| Chromium tannery waste | Thermal pressure hydrolysis and membrane filtration | Recovered chromium compounds, Concentrated organic matter (for energy) | mdpi.com |

| Spent chrome tanning liquor | Direct recycling | Reused tanning solution | uminho.ptcore.ac.ukresearchgate.net |

| Chromium-containing metallurgical dust and slag | Carbothermal reduction | Recovered Fe, Ni, Cr | mdpi.com |

| Stainless steel slag | Alkaline pressured oxidation | Recovered chromium | mdpi.com |

Analytical Techniques for Environmental Chromium Speciation and Monitoring

The environmental impact and toxicity of chromium are highly dependent on its oxidation state. Therefore, analytical techniques capable of speciating, or distinguishing between different forms of chromium, are crucial for accurate environmental assessment and monitoring.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Chromium Quantification

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique for quantifying trace and ultra-trace levels of total chromium in various environmental matrices, including water, soil, and biological samples. researchgate.netjuniperpublishers.com Its key advantages include a wide linear range, low detection limits (often in the sub-ppb range), and the ability to perform multi-element analysis. juniperpublishers.commdpi.comthermofisher.com

For the analysis of total chromium in drinking water and wastewater, EPA method 200.8 utilizes ICP-MS. thermofisher.com The high sensitivity of ICP-MS makes it particularly suitable for monitoring programs that require very low detection limits. thermofisher.com However, a significant challenge in ICP-MS is the potential for spectral interferences, where other ions in the sample have the same mass-to-charge ratio as the chromium isotopes being measured. researchgate.net To overcome this, modern ICP-MS instruments often employ a collision/reaction cell (CRC) to remove these interferences, ensuring more accurate quantification. researchgate.netnih.gov For instance, using helium as a collision gas can effectively minimize interferences and improve the accuracy of chromium determination. researchgate.net

While standard ICP-MS provides the total concentration of chromium, it cannot differentiate between its various species. juniperpublishers.com To achieve speciation, ICP-MS is often coupled with a separation technique, most commonly high-performance liquid chromatography (HPLC), in a "hyphenated" technique known as HPLC-ICP-MS or LC-ICP-MS. juniperpublishers.commdpi.com This combination allows for the separation of different chromium species before they are introduced into the ICP-MS for quantification. mdpi.com

Table 2: Performance of ICP-MS and Related Techniques for Chromium Analysis

| Technique | Analyte(s) | Limit of Quantification (LOQ) | Key Features | Reference |

|---|---|---|---|---|

| ICP-MS (⁵²Cr) | Total Cr | 0.053 µg/L | High sensitivity, suitable for ultra-trace analysis. | nih.gov |

| ICP-MS (⁵³Cr) | Total Cr | 0.090 µg/L | Alternative isotope for analysis. | nih.gov |

| IC-ICP-MS (⁵²Cr) | Cr(VI) | 0.126 µg/L | Allows for speciation analysis. | nih.gov |

| IC-ICP-MS (⁵³Cr) | Cr(VI) | 0.121 µg/L | Allows for speciation analysis. | nih.gov |

| ICP-OES | Total Cr | 1.0 - 1.3 µg/L | Less sensitive than ICP-MS. | nih.gov |

X-ray Absorption Fine Structure (XAFS) and Diffusive Gradient in Thin-Films (DGT) for Speciation Analysis

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, non-invasive technique that provides information about the local atomic environment and oxidation state of chromium in solid samples. juniperpublishers.comnih.gov A key application of XAFS is the direct speciation of chromium within complex matrices like soil and plastics without the need for extraction, which can alter the original speciation. juniperpublishers.comnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the XAFS spectrum is particularly sensitive to the oxidation state of chromium, allowing for the quantification of the Cr(VI)/Cr(III) ratio. juniperpublishers.comunl.edu

Research has shown that combining XAFS with other techniques can provide a more comprehensive understanding of chromium speciation. For instance, a study on an andosol soil combined XAFS with density fractionation to overcome the limitations of bulk analysis. nih.gov This approach revealed that a significant portion of chromium was present in chromite-type primary minerals, as well as being co-precipitated with iron oxyhydroxides and bound to organic matter. nih.gov

Diffusive Gradient in Thin-films (DGT) is an in-situ passive sampling technique used for the speciation of labile chromium species in solutions and soils. researchgate.netnih.gov A DGT device typically consists of a binding layer (e.g., a resin) separated from the sample by a hydrogel diffusion layer. researchgate.netnih.gov A combined DGT and DET (Diffusive Equilibration in Thin-films) probe has been developed to simultaneously determine Cr(III) and Cr(VI). researchgate.netnih.gov In this system, Cr(III) accumulates in a resin layer, while Cr(VI) equilibrates in both the hydrogel and resin layers. researchgate.netnih.gov This in-situ separation is a major advantage as it minimizes the risk of redox transformations that can occur during sample collection and storage. researchgate.netnih.gov The DGT technique is particularly effective for measuring low concentrations of labile Cr(III) in the presence of higher concentrations of Cr(VI). researchgate.netnih.gov

Chromatographic and Voltammetric Methods for Differentiating Chromium Species

Chromatographic methods, particularly when coupled with sensitive detectors, are widely used for the speciation of chromium. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this approach, enabling the separation of Cr(III) and Cr(VI). mdpi.comuj.ac.za Anion-exchange chromatography is a common mode used, where Cr(VI), typically present as an anion (e.g., chromate), is separated from the cationic Cr(III). mdpi.comuj.ac.za To facilitate the separation, Cr(III) can be complexed with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex. uj.ac.zashimadzu.com This allows for the simultaneous determination of both species in a single chromatographic run, often in under two minutes. uj.ac.zausgs.gov

Voltammetric methods offer a sensitive and cost-effective alternative for chromium speciation. iultcs.org Adsorptive Cathodic Stripping Voltammetry (AdCSV) is a particularly powerful technique with low detection limits. iultcs.orgajol.info This method often involves the complexation of chromium with a specific ligand, such as diethylenetriaminepentaacetic acid (DTPA), followed by the adsorption of the complex onto the electrode surface before the measurement of the reduction current. iultcs.orgajol.info By optimizing parameters like pH and accumulation potential, voltammetric methods can effectively differentiate between Cr(III) and Cr(VI). ajol.infonih.gov For instance, one optimized method uses the catalytic effect of nitrate (B79036) to enhance the signal for the Cr(III)-DTPA complex. iultcs.org These methods have been successfully applied to various water matrices and extracts from solid samples like cement. ajol.infobibliotekanauki.pl

Table 3: Comparison of Chromatographic and Voltammetric Methods for Chromium Speciation

| Method | Principle | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS | Anion-exchange separation followed by mass spectrometric detection. | EDTA to complex Cr(III). | High sensitivity, fast analysis, simultaneous determination. | mdpi.comuj.ac.zashimadzu.comusgs.gov |

| HPLC-UV | Separation of Cr(III) and Cr(VI) complexes with subsequent UV detection. | Morpholine-4-carbodithioate (MDTC) as a chelating agent. | Good separation, reliable for routine determination. | oup.com |

| Adsorptive Cathodic Stripping Voltammetry (AdCSV) | Adsorptive preconcentration of a Cr-ligand complex on an electrode followed by voltammetric measurement. | Diethylenetriaminepentaacetic acid (DTPA) as a complexing agent, nitrate for catalytic enhancement. | High sensitivity, low detection limits, suitable for complex matrices. | iultcs.orgajol.inforesearchgate.net |

Gravimetric and Spectrophotometric Determinations in Complex Matrices

Gravimetric analysis for chromium, while a classical method, can be prone to inaccuracies. The common procedure of precipitating chromium as the hydroxide and then igniting it to chromium (III) oxide often yields results that are slightly high. rsc.org This is attributed to the formation of small amounts of alkali chromate (B82759) during the process. rsc.org To obtain more accurate results, prolonged heating at high temperatures or ignition of the oxide in a stream of hydrogen may be necessary. rsc.org In complex matrices like chromium plating solutions, the presence of high concentrations of chromic acid interferes with the gravimetric determination of sulfate, a key component for process control. dtic.mil A modified gravimetric method involves the reduction of chromic acid before the precipitation of sulfate, allowing for more accurate quantification in such challenging industrial applications. dtic.mil

Spectrophotometry is a widely used, simple, and cost-effective method for the determination of hexavalent chromium. scielo.br The most common spectrophotometric method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic medium, which forms a distinctively colored red-violet complex that can be quantified by measuring its absorbance, typically around 540 nm. iultcs.orgscielo.br This method is highly selective for Cr(VI) and is suitable for a variety of sample types, including water and extracts from solid materials. mdpi.comaqmd.gov

For the analysis of complex solid matrices like pigments, various extraction procedures have been evaluated to ensure the accurate determination of Cr(VI) without altering its speciation. scielo.br Alkaline extraction, as described in EPA method 3060A, is frequently recommended for solid environmental samples. scielo.br The spectrophotometric method can achieve low detection limits, making it suitable for regulatory compliance. scielo.braqmd.gov To determine total chromium, a pre-oxidation step is required to convert all Cr(III) to Cr(VI) before the addition of DPC. nih.gov Conversely, to analyze Cr(III), any existing Cr(VI) can be reduced, and the remaining Cr(III) can then be oxidized to Cr(VI) for spectrophotometric measurement. nih.gov

Future Research Directions and Emerging Paradigms for Chromic Sulfate Studies

Innovations in Synthesis and Functionalization of Chromic Sulfate (B86663) Materials

Future research in chromic sulfate synthesis focuses on developing more efficient, sustainable, and controlled methods to produce the compound and its derivatives. This includes exploring novel synthetic routes that minimize waste and energy consumption. For instance, the synthesis of chromium-based metal-organic frameworks (MOFs) like MIL-101(Cr) demonstrates innovation in creating materials with tailored properties. These MOFs, formed from chromium metal ions and terephthalic acid ligands, exhibit high specific surface areas and thermal stability, making them attractive for various applications mdpi.com. Microwave-assisted synthesis methods have significantly reduced reaction times for such MOFs from 12–72 hours to as little as 1 hour, while also allowing for the use of more environmentally friendly solvents like water instead of N,N-dimethylformamide (DMF) mdpi.com.